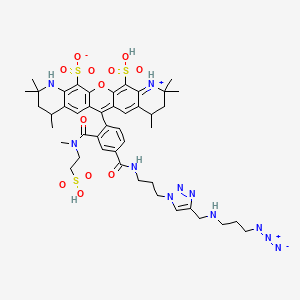
APDye 546 Azide Plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 546 Azide Plus: is a fluorescent dye used in various scientific applications, particularly in the field of bioimaging and molecular labeling. This compound is known for its high fluorescence quantum yield and photostability, making it an excellent choice for detecting low-abundance targets in complex biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: : APDye 546 Azide Plus is synthesized through a series of chemical reactions that involve the incorporation of a copper-chelating system into its structure. This system allows for the formation of strong, active copper complexes that act as both reactant and catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Industrial Production Methods: : The industrial production of this compound involves the large-scale synthesis of the dye, followed by purification processes to ensure high purity (>95%) and solubility in various solvents such as water, dimethyl sulfoxide, and dimethylformamide .
Chemical Reactions Analysis
Types of Reactions: : APDye 546 Azide Plus primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is highly specific and efficient, forming stable triazole linkers .
Common Reagents and Conditions: : The CuAAC reaction involving this compound typically requires copper sulfate, sodium ascorbate, and a suitable alkyne. The reaction is carried out in aqueous or organic solvents under mild conditions .
Major Products: : The major product formed from the CuAAC reaction with this compound is a stable triazole-linked conjugate, which can be used for various labeling and detection applications .
Scientific Research Applications
Chemistry: : APDye 546 Azide Plus is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: : In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization and tracking of these molecules in live cells and tissues .
Medicine: : this compound is employed in medical research for imaging and diagnostic purposes. Its high fluorescence and stability enable the detection of disease markers and the monitoring of therapeutic interventions .
Industry: : In industrial applications, this compound is used in the development of diagnostic assays and imaging agents.
Mechanism of Action
The mechanism of action of APDye 546 Azide Plus involves its ability to form strong, active copper complexes that facilitate the CuAAC reaction. This reaction results in the formation of stable triazole linkers, which can be used for labeling and detection purposes. The copper-chelating system in this compound enhances the efficiency and specificity of the reaction, making it highly effective for various applications .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to APDye 546 Azide Plus include Alexa Fluor 546, Atto 546, and CF 546 .
Uniqueness: : this compound stands out due to its integrated copper-chelating system, which significantly improves the efficiency and specificity of the CuAAC reaction. This feature makes it particularly valuable for applications requiring high sensitivity and low background signal .
Properties
Molecular Formula |
C45H57N11O12S3 |
|---|---|
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
13-[4-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C45H57N11O12S3/c1-25-21-44(3,4)50-36-30(25)19-33-35(34-20-31-26(2)22-45(5,6)51-37(31)41(71(65,66)67)39(34)68-38(33)40(36)70(62,63)64)29-11-10-27(18-32(29)43(58)55(7)16-17-69(59,60)61)42(57)48-13-9-15-56-24-28(52-54-56)23-47-12-8-14-49-53-46/h10-11,18-20,24-26,47,50H,8-9,12-17,21-23H2,1-7H3,(H,48,57)(H,59,60,61)(H,62,63,64)(H,65,66,67) |
InChI Key |
CHHIRVMDTPHEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCCCN7C=C(N=N7)CNCCCN=[N+]=[N-])C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















